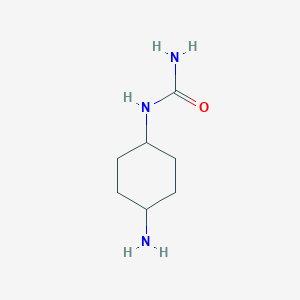
(4-Aminocyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminocyclohexyl)urea is an organic compound with the molecular formula C7H14N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-aminocyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminocyclohexyl)urea typically involves the reaction of 4-aminocyclohexylamine with urea or its derivatives. One common method involves the reaction of 4-aminocyclohexylamine with an isocyanate, such as phenyl isocyanate, to form the corresponding urea derivative. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .
化学反応の分析
Types of Reactions
(4-Aminocyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form cyclohexylurea derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce cyclohexylurea derivatives .
科学的研究の応用
(4-Aminocyclohexyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of (4-Aminocyclohexyl)urea involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Cyclohexylurea: Similar structure but lacks the amino group.
Phenylurea: Contains a phenyl group instead of a cyclohexyl group.
Benzylurea: Contains a benzyl group instead of a cyclohexyl group.
Uniqueness
(4-Aminocyclohexyl)urea is unique due to the presence of both an amino group and a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
特性
分子式 |
C7H15N3O |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(4-aminocyclohexyl)urea |
InChI |
InChI=1S/C7H15N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11) |
InChIキー |
OVSPXOMBZBKUOD-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



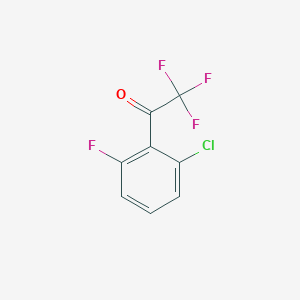
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
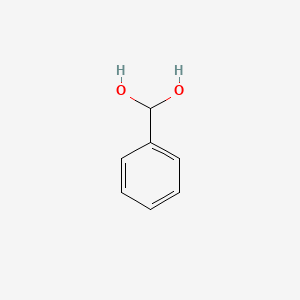
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)

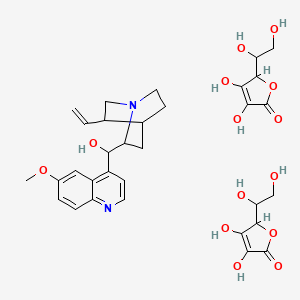

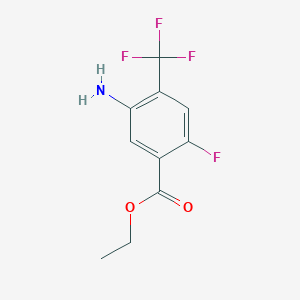
![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)



